

Physical and chemical properties of Trimethylgallium

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Compound of Interest

Compound Name: Trimethylgallium

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An In-depth Technical Guide to the Physical and Chemical Properties of **Trimethylgallium**

Introduction

Trimethylgallium (TMG), with the chemical formula $\text{Ga}(\text{CH}_3)_3$, is a pivotal organometallic compound, primarily utilized as a high-purity metalorganic precursor in the semiconductor industry. Its high volatility and reactivity make it an essential source of gallium for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes. These techniques are fundamental to manufacturing a wide array of gallium-containing compound semiconductors, such as Gallium Nitride (GaN), Gallium Arsenide (GaAs), and Gallium Oxide (Ga_2O_3).^{[1][2]} These materials are critical components in modern electronic and optoelectronic devices, including high-brightness light-emitting diodes (LEDs), laser diodes, high-electron-mobility transistors (HEMTs) for 5G applications, and high-power electronic devices.^[3] This guide provides a comprehensive overview of the core physical and chemical properties of **Trimethylgallium**, detailed experimental protocols for its characterization, and visual representations of its structure and reaction pathways.

Physical Properties

Trimethylgallium is a colorless, volatile liquid at room temperature.^{[1][4][5]} Unlike its aluminum analogue, trimethylaluminium, TMG exists as a monomer in the gas phase and liquid state.^[1] Its key physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	$\text{Ga}(\text{CH}_3)_3$	[1]
Synonyms	TMG, TMGa, Trimethylgallane	[1][6]
CAS Number	1445-79-0	[5][6]
Molecular Weight	114.82 g/mol	[1][4][5]
Appearance	Colorless liquid	[1][2][4][5]
Melting Point	-15 °C to -19 °C	[1][2][4][5][7]
Boiling Point	55.7 °C - 56 °C at 760 torr	[1][2][4][5]
Density	1.151 g/cm ³ (at 15-20 °C)	[4][5]
Vapor Pressure	$\log_{10} P(\text{mmHg}) = 8.07 - 1703/T(\text{K})$	[4]
113.6 torr at 10 °C	[5]	
144.5 torr at 15 °C	[5]	
223.0 mmHg at 20 °C	[6]	
Viscosity	0.7 mPa·s at 20 °C	[5]

Chemical Properties and Reactivity

The chemistry of TMG is dominated by its pyrophoric nature and its high reactivity towards protic sources. It is stable indefinitely when stored under a dry, inert atmosphere such as nitrogen or argon.[4][8]

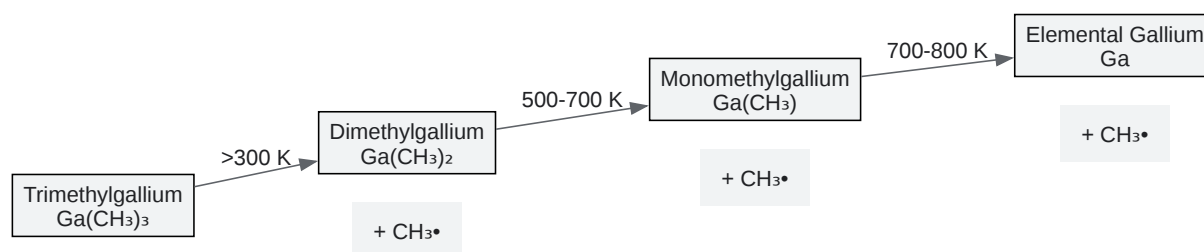
Property	Description	References
Stability to Air	Pyrophoric; ignites spontaneously upon exposure to air.	[1][4][5][6][9]
Stability to Water	Reacts violently with water, which may cause ignition. The reaction releases flammable methane gas.	[1][4][5][6][7][10]
Solubility	Highly soluble in aromatic and saturated aliphatic hydrocarbons (e.g., hexane, toluene).	[5][10]
Thermal Stability	Stable up to approximately 400 °C in an inert atmosphere. Decomposition begins around 480 °C.	[2][11]
Hazardous Decomposition	Thermal decomposition yields methane, ethane, and elemental gallium.[2][11] In a hydrogen atmosphere, hydrogenolysis leads primarily to methane.[12] In a nitrogen atmosphere, decomposition yields ethane, which further breaks down into methane, acetylene, and ethene at higher temperatures.[12] Combustion in air produces gallium oxide dust, CO, and CO ₂ . [4]	

Decomposition Pathways

The thermal decomposition of TMG is a critical aspect of its application in MOCVD. The process is complex and can be influenced by the carrier gas, temperature, and reactor surfaces. Mass spectrometry studies have shown that TMG can begin to decompose on stainless steel surfaces even at room temperature, proceeding through a stepwise elimination of methyl radicals.[13][14]

- $\text{Ga}(\text{CH}_3)_3 \rightarrow \text{Ga}(\text{CH}_3)_2 + \text{CH}_3\bullet$ (Initial decomposition, can occur at room temperature on catalytic surfaces)[13][14]
- $\text{Ga}(\text{CH}_3)_2 \rightarrow \text{Ga}(\text{CH}_3) + \text{CH}_3\bullet$ (Occurs between 500 and 700 K)[13][14]
- $\text{Ga}(\text{CH}_3) \rightarrow \text{Ga} + \text{CH}_3\bullet$ (Occurs between 700 and 800 K)[13][14]

The released methyl radicals ($\text{CH}_3\bullet$) can then react further, for example, by abstracting hydrogen from the carrier gas to form methane (CH_4) or combining to form ethane (C_2H_6).[12][15]



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Caption: Thermal decomposition pathway of **Trimethylgallium**.

Reactivity with Ammonia

The reaction between TMG and ammonia (NH_3) is fundamental to the MOCVD growth of Gallium Nitride (GaN). At low temperatures, they form a stable Lewis acid-base adduct, $\text{Ga}(\text{CH}_3)_3:\text{NH}_3$. [11][16] As the temperature increases, this adduct undergoes methane

elimination to form dimers and trimers of amino-dimethylgallium, $[(CH_3)_2GaNH_2]_x$, which ultimately decompose at higher temperatures to form GaN.[\[2\]](#)[\[11\]](#)[\[16\]](#)

Experimental Protocols

Synthesis and Purification

High-purity TMG is essential for producing high-quality semiconductor materials. Several synthetic routes have been developed.

- Protocol 1: Alkylation of Gallium Trichloride. A common laboratory and industrial synthesis involves the reaction of gallium trichloride ($GaCl_3$) with a methylating agent.
 - Using Trimethylaluminium (TMA): $GaCl_3$ is reacted with TMA. The resulting TMG is then separated from the aluminium chloride byproduct.[\[2\]](#)[\[17\]](#)
 - $GaCl_3 + Al(CH_3)_3 \rightarrow Ga(CH_3)_3 + AlCl_3$
 - Using a Grignard Reagent: $GaCl_3$ is reacted with methylmagnesium bromide (CH_3MgBr) in a solvent like diethyl ether. This method typically produces a stable ether adduct, $Ga(CH_3)_3 \cdot OEt_2$, from which the ether must be removed.[\[1\]](#)[\[2\]](#)
 - $GaCl_3 + 3 CH_3MgBr \rightarrow Ga(CH_3)_3 + 3 MgBrCl$
- Purification: For MOCVD applications, TMG must be purified to "six nines" (99.9999%) purity.
 - Adduct Purification: TMG is reacted with potassium fluoride (KF) to form a solid, stable adduct, $(KF)_4(Ga(CH_3)_3)_4$.[\[2\]](#)[\[18\]](#) Impurities remain in the solvent. The adduct is isolated, and pure TMG is recovered by heating it under vacuum above 250 °C.[\[2\]](#)
 - Distillation: Fractional distillation is a key final step to remove any remaining volatile impurities.[\[17\]](#)

Analytical Characterization

- Mass Spectrometry (MS): This is a primary tool for studying the decomposition of TMG.
 - Methodology: TMG vapor, diluted in a carrier gas (e.g., H_2 or N_2), is passed through a heated tube (a "cracker" or flow tube reactor) at low pressure.[\[12\]](#)[\[13\]](#)[\[14\]](#) The gas exiting

the tube is sampled into a mass spectrometer. The mass-to-charge ratios of the parent molecule and its fragments (e.g., $\text{Ga}(\text{CH}_3)_2^+$, $\text{Ga}(\text{CH}_3)^+$, Ga^+) are monitored as a function of the tube's temperature.^{[11][13]} This allows for the determination of decomposition temperatures and the identification of reaction products. High-resolution time-of-flight mass spectrometry (TOF-MS) can be used to resolve species with very similar masses, such as N_2 and ethene (C_2H_4).^[12]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify volatile impurities in TMG or its precursors.
 - Methodology: A sample is injected into a gas chromatograph, which separates different compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer for identification. This method is crucial for quality control, for instance, in quantifying organic silicon compounds in the TMA used for TMG synthesis.^[17]
- Vibrational Spectroscopy (IR and Raman): These techniques provide information about the molecular structure of TMG.
 - Methodology: Infrared (IR) or Raman spectroscopy is performed on liquid or gas-phase TMG. The resulting spectra show vibrational modes corresponding to the stretching and bending of the Ga-C and C-H bonds, confirming the molecule's trigonal planar structure.^{[19][20]}

Visualizations

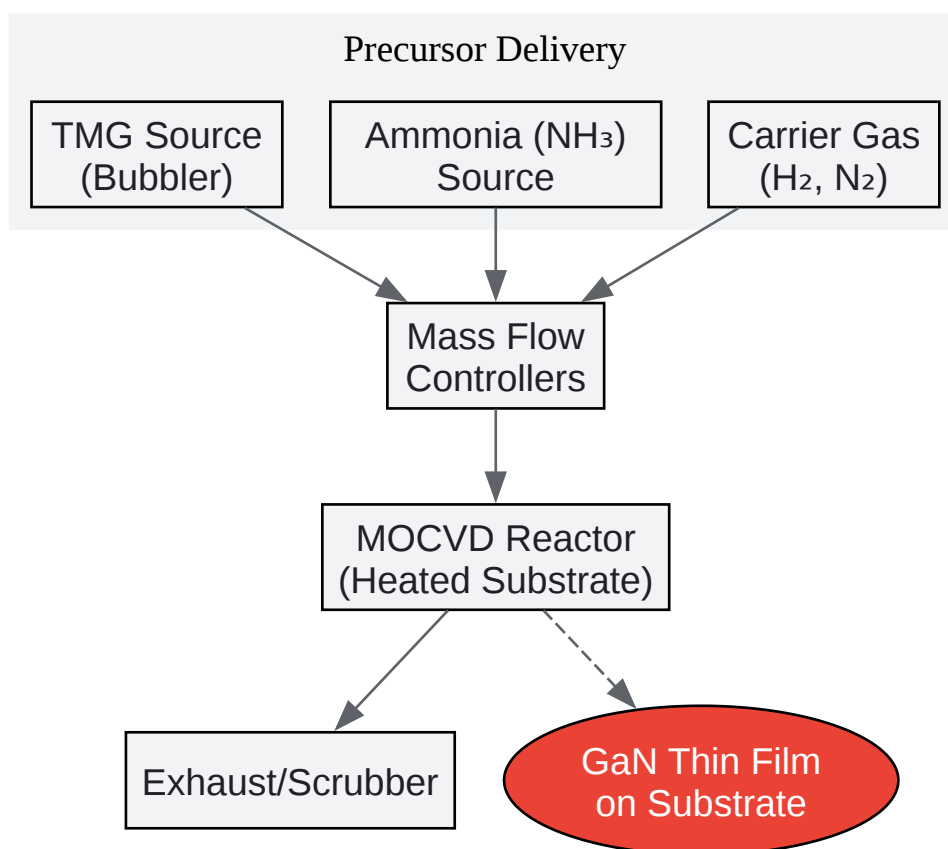
Molecular Structure

Trimethylgallium possesses a monomeric, trigonal planar geometry, with the gallium atom at the center bonded to three methyl groups.

Caption: Molecular structure of **Trimethylgallium**, $\text{Ga}(\text{CH}_3)_3$.

MOCVD Experimental Workflow

The use of TMG in MOCVD involves its controlled delivery into a reaction chamber to deposit a thin film on a heated substrate.



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Caption: A simplified workflow for GaN MOCVD using TMG.

Safety and Handling

Trimethylgallium is a hazardous material that requires stringent safety protocols.

- **Pyrophoricity:** It ignites spontaneously in air.^{[4][9]} All handling must be done under an inert atmosphere (e.g., in a glovebox or a sealed system).^{[8][9]}
- **Water Reactivity:** It reacts violently with water and moisture, producing flammable methane gas.^{[4][21]} The system must be scrupulously dry.
- **Toxicity and Corrosivity:** TMG causes severe skin burns and serious eye damage.^{[4][6][9]} Inhalation of its vapors or combustion products can cause respiratory irritation and pulmonary edema.^{[6][7]}

- Personal Protective Equipment (PPE): Proper PPE, including flame-resistant clothing, chemical-resistant gloves, and full-face protection, is mandatory.[8][21]
- Fire Extinguishing: Fires involving TMG must NOT be extinguished with water.[4] Dry chemical powder (e.g., Metal-X), lime, or dry sand should be used.[8][21]

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